molecular formula C19H22N2O6S2 B2898633 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1797698-77-1

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2898633
CAS No.: 1797698-77-1
M. Wt: 438.51
InChI Key: OQNFPYHJRRSHBA-UHFFFAOYSA-N
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Description

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.51. The purity is usually 95%.
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Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a unique structure comprising an azetidine ring, furan moiety, and sulfonamide functionalities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Azetidine Ring : Cyclization of appropriate precursors under basic or acidic conditions.
  • Introduction of the Furan-2-ylmethylsulfonyl Group : Sulfonylation using furan-2-ylmethyl sulfonyl chloride in the presence of a base.
  • Coupling with Pyrrolidine : Final assembly through palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzyme activity by binding to active sites, modulating metabolic pathways.
  • Receptor Modulation : Potential interactions with cell receptors could influence signal transduction pathways, impacting cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacological contexts. Here are some highlighted activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.
  • Anti-inflammatory Effects : The presence of furan and sulfonamide groups may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
(3-Furanyl)AntimicrobialDisruption of cell wall synthesis
(Sulfonamide)Anti-inflammatoryInhibition of cytokine production
(Azetidine)AnticancerInduction of apoptosis

Synthesis Overview

StepDescription
1. Azetidine Ring FormationCyclization under acidic conditions
2. Furan Group IntroductionSulfonylation reaction using furan derivative
3. Final CouplingPalladium-catalyzed coupling with pyrrolidine derivative

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Study : A compound similar to the one discussed was tested against various bacterial strains, showing effective inhibition at low concentrations, indicating potential as an antibiotic agent.
  • Cancer Research : In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in breast cancer cell lines, suggesting a promising avenue for anticancer drug development.
  • Inflammatory Response : Research indicated that compounds with furan and sulfonamide groups effectively reduced inflammation markers in animal models, supporting their use in treating inflammatory diseases.

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c22-19(20-12-18(13-20)28(23,24)14-16-4-3-11-27-16)15-5-7-17(8-6-15)29(25,26)21-9-1-2-10-21/h3-8,11,18H,1-2,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNFPYHJRRSHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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